molecular formula C16H15NO2S B079343 Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- CAS No. 13268-54-7

Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)-

Cat. No. B079343
CAS RN: 13268-54-7
M. Wt: 285.4 g/mol
InChI Key: NVYNAVAAFURMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is a chemical compound that belongs to the class of quinolines. It is widely used in scientific research applications due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is not well understood. However, it is believed to act as a chelating agent and form stable complexes with metal ions. These metal complexes are then used as catalysts in various chemical reactions.

Biochemical And Physiological Effects

Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has no known biochemical or physiological effects. It is not used as a drug and is only used in scientific research applications.

Advantages And Limitations For Lab Experiments

Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water and requires the use of organic solvents for its use in lab experiments.

Future Directions

There are several future directions for the use of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- in scientific research. It can be used in the synthesis of new metal complexes for catalysis and in the synthesis of new biologically active compounds. It can also be used in the development of new materials for various applications. Further research is needed to fully understand the mechanism of action of quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- and its potential applications in scientific research.

Synthesis Methods

Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- can be synthesized by the reaction of p-toluenesulfonyl chloride with 2-methyl-4-quinolone in the presence of a base. The reaction yields quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- as a white crystalline solid.

Scientific Research Applications

Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)- is widely used in scientific research applications due to its unique properties. It is used as a ligand in the synthesis of metal complexes for catalysis and as a precursor for the synthesis of other quinoline derivatives. It is also used in the synthesis of various biologically active compounds such as antitumor agents, antimalarial agents, and antiviral agents.

properties

CAS RN

13268-54-7

Product Name

Quinoline, 1,2-dihydro-1-(p-tolylsulfonyl)-

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2H-quinoline

InChI

InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3

InChI Key

NVYNAVAAFURMOU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=CC=CC=C32

Other CAS RN

13268-54-7

Origin of Product

United States

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